Cy55 alkyne
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Overview
Description
Cy55 alkyne is a near-infrared fluorescent dye that is commonly used in various scientific applications, particularly in the field of bioorthogonal chemistry. This compound is known for its high photostability, water solubility, and minimal non-specific binding, making it an ideal choice for imaging and labeling in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cy55 alkyne can be synthesized through a series of chemical reactions starting from commercially available precursorsThis reaction is highly efficient and can be carried out under mild conditions, making it suitable for the synthesis of this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Cy55 alkyne undergoes several types of chemical reactions, including:
Addition Reactions: These involve the addition of various functional groups to the alkyne moiety, resulting in the formation of new compounds.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions to yield different products.
Substitution Reactions: The alkyne group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Copper Catalysts: Used in the CuAAC reaction to facilitate the formation of triazole rings.
Strong Bases: Such as sodium amide, used in deprotonation reactions to generate acetylide anions.
Oxidizing Agents: Such as potassium permanganate, used in oxidative cleavage reactions.
Major Products Formed
The major products formed from these reactions include triazole derivatives, alkenes, and various substituted alkynes. These products are often used in further chemical transformations or as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Cy55 alkyne has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids, in live cells and tissues.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the field of cancer research.
Industry: Applied in the production of advanced materials, such as fluorescent probes and sensors .
Mechanism of Action
The mechanism of action of Cy55 alkyne involves its ability to undergo click reactions with azide-containing compounds. This reaction forms a stable triazole linkage, which is highly specific and efficient. The fluorescence properties of this compound allow for the visualization and tracking of labeled molecules in various biological systems. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being labeled .
Comparison with Similar Compounds
Similar Compounds
Cyanine5 alkyne: Another near-infrared fluorescent dye with similar properties and applications.
Alexa Fluor 680: A fluorescent dye used for imaging and labeling in biological systems.
IRDye 680: A near-infrared dye used in various imaging applications
Uniqueness
Cy55 alkyne stands out due to its exceptional photostability and minimal non-specific binding, which are critical for accurate imaging and labeling. Its water solubility also makes it suitable for use in aqueous environments, enhancing its versatility in various scientific applications .
Properties
Molecular Formula |
C43H46ClN3O |
---|---|
Molecular Weight |
656.3 g/mol |
IUPAC Name |
6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide;chloride |
InChI |
InChI=1S/C43H45N3O.ClH/c1-7-29-44-39(47)24-12-9-17-30-46-36-28-26-32-19-14-16-21-34(32)41(36)43(4,5)38(46)23-11-8-10-22-37-42(2,3)40-33-20-15-13-18-31(33)25-27-35(40)45(37)6;/h1,8,10-11,13-16,18-23,25-28H,9,12,17,24,29-30H2,2-6H3;1H |
InChI Key |
ZAMUEMBIJDLVQF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Origin of Product |
United States |
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